4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo-
Overview
Description
4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an imidazolidinone ring, a chlorophenyl group, a phenylmethylene group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the imidazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Amines, thiols; usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl and phenylmethylene groups may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-{(Z)-[1-(4-chlorophenyl)ethylidene]amino}-2-(2-furyl)-4-imidazolidinone: Shares the imidazolidinone ring and chlorophenyl group but differs in the presence of a furyl group instead of a thioxo group.
1,1’-Methylenebis(3-(2-benzoyl-4-chlorophenyl)-4-imidazolidinone): Contains two imidazolidinone rings linked by a methylene bridge and benzoyl groups, offering different reactivity and applications.
Uniqueness
4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the thioxo group, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and biological interactions .
Properties
IUPAC Name |
5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQSTJDEJRAQBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387708 | |
Record name | 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53865-27-3 | |
Record name | 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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